LC-MS/MS Product Ion Fingerprint vs. 5F-PB-22
In a direct head-to-head comparison using liquid chromatography–tandem mass spectrometry (LC-MS/MS) with electrospray ionization, the 3Q isomer (quinolin-3-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) produces a distinctive product ion relative intensity (RI) fingerprint that unambiguously differentiates it from 5F-PB-22 (quinolin-8-yl isomer). At a collision energy (CE) of 10 V, the 3Q isomer yields no detectable m/z 232 product ion (RI = 0%), whereas 5F-PB-22 produces m/z 232 at 57.2% relative intensity. At CE 20 V, the 3Q isomer generates the m/z 232 ion at only 19.0% RI compared to 100% for 5F-PB-22. At CE 30 V, the precursor ion m/z 377 persists at 35.5% RI for the 3Q isomer but is completely absent for 5F-PB-22 [1].
| Evidence Dimension | LC-MS/MS product ion (m/z 232) relative intensity at collision energies 10 V, 20 V, and 30 V; precursor ion (m/z 377) persistence |
|---|---|
| Target Compound Data | CE 10 V: m/z 232 = not observed (0%), m/z 377 = 100%; CE 20 V: m/z 232 = 19.0%, m/z 377 = 100%; CE 30 V: m/z 232 = 100%, m/z 377 = 35.5% |
| Comparator Or Baseline | 5F-PB-22 (quinolin-8-yl isomer): CE 10 V: m/z 232 = 57.2%, m/z 377 = 100%; CE 20 V: m/z 232 = 100%, m/z 377 = 11.0%; CE 30 V: m/z 232 = 100%, m/z 377 = not observed (0%) |
| Quantified Difference | At CE 10 V, the 3Q isomer shows a 57.2-percentage-point deficit in m/z 232 RI versus 5F-PB-22. At CE 30 V, the 3Q isomer retains the precursor ion at 35.5% RI while 5F-PB-22 shows complete precursor ion depletion. |
| Conditions | LC-MS-MS system; ESI positive mode; precursor ion m/z 377.2; CEs of 10, 20, 30, and 35 V; ODS column; mobile phase: 0.1% formic acid in water/acetonitrile gradient |
Why This Matters
This differential MS/MS fragmentation enables unambiguous forensic identification of the 3Q isomer in seized samples where GC-MS alone cannot distinguish it from 5F-PB-22, preventing misidentification and potential legal challenges.
- [1] Kohyama, E., Chikumoto, T., Tada, H., Kitaichi, K., & Ito, T. (2017). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 56–65. Table 1. View Source
